molecular formula C12H20ClN B10765870 Phenethylamine, alpha-methyl-N-propyl-, hydrochloride CAS No. 26640-61-9

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

Cat. No.: B10765870
CAS No.: 26640-61-9
M. Wt: 213.75 g/mol
InChI Key: NSSZJVPOQFTJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride (C12H18NCl, molecular weight: 211.73 g/mol) is a substituted phenethylamine derivative featuring an alpha-methyl group on the ethylamine backbone and an N-propyl substituent. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents like water and methanol . Substitutions on the phenethylamine scaffold significantly influence pharmacological activity, metabolic stability, and toxicity .

Properties

IUPAC Name

1-phenyl-N-propylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSZJVPOQFTJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51799-32-7 (Parent)
Record name Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90949474
Record name N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26640-61-9
Record name Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride typically involves the alkylation of phenethylamine with a suitable alkyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenethylamine backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Neuropharmacological Applications

Phenethylamines are known for their stimulant properties and interactions with the central nervous system. The compound acts as a potent agonist for trace amine-associated receptor 1 (TAAR1), which plays a crucial role in modulating neurotransmitter release, particularly dopamine, serotonin, and norepinephrine . This monoaminergic activity enhancement is significant for developing treatments for various neurological disorders.

1.1. Potential Therapeutic Uses

  • CNS Disorders : Research indicates that phenethylamine derivatives may be effective in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) due to their stimulatory effects on neurotransmitter systems .
  • Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits in conditions like Parkinson's disease and Alzheimer's disease by mitigating neurodegenerative damage .

Synthesis of Derivatives

The synthesis of phenethylamine derivatives is a significant area of research. The compound can be modified to create various derivatives with enhanced properties.

2.1. Synthesis Techniques

  • N-Alkylation Reactions : Phenethylamine can undergo N-alkylation to produce tertiary amines, which are useful in synthesizing more complex molecules .
  • Fluorescent Film Production : The compound has been utilized to fabricate photochemically stable fluorescent films for detecting illicit drugs such as methamphetamine .

Analytical Applications

Phenethylamine and its derivatives have been employed in analytical chemistry for identifying and quantifying psychoactive substances.

3.1. Detection Methods

  • Mass Spectrometry : Studies have demonstrated the use of mass spectrometry for analyzing phenethylamines in designer drugs, aiding in the identification of new psychoactive substances .
  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) has been used alongside mass spectrometry to separate and quantify these compounds in various samples .

Case Studies

Several case studies illustrate the applications of phenethylamine derivatives in real-world scenarios:

Study ReferenceFocus AreaFindings
Designer DrugsDeveloped sensitive methods for identifying phenethylamines in commercial products, highlighting their relevance in drug monitoring.
Blood Pressure EffectsInvestigated the cardiovascular effects of beta-methylphenethylamine, showing similarities to amphetamines but with distinct profiles.
NeuropharmacologyExplored the role of phenethylamine as a TAAR1 agonist, linking it to enhanced locomotor activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). This leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in enhanced neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences among phenethylamine derivatives:

Compound Name Molecular Formula Substituents Key Structural Features References
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride C12H18NCl N-propyl, alpha-methyl Propyl group on nitrogen; α-methyl branch Inferred
Methamphetamine hydrochloride C10H15NCl N,alpha-dimethyl Methyl groups on nitrogen and α-carbon
Fenfluramine hydrochloride C12H16F3NCl N-ethyl, alpha-methyl, 3-CF3 Trifluoromethyl group enhances lipophilicity
Dobutamine hydrochloride C18H23NO3Cl 3,4-dihydroxy, N-(3-(4-hydroxyphenyl)-1-methylpropyl) Complex substituents for β1-adrenergic selectivity

Key Observations :

  • N-Alkyl Substitutions : The N-propyl group in the target compound may reduce central nervous system (CNS) penetration compared to smaller N-methyl/ethyl groups in methamphetamine and fenfluramine .
  • α-Methyl Branch: This feature increases metabolic stability by inhibiting monoamine oxidase (MAO) degradation, a trait shared with methamphetamine and fenfluramine .

Pharmacological Activity

Table: Pharmacological Effects of Phenethylamine Derivatives
Compound Receptor Affinity Pressor Activity (vs. Epinephrine) CNS Stimulation Threshold (Oral Dose) Duration of Action References
Target Compound (Inferred) β-Adrenergic, 5-HT2A/2C (predicted) Not reported ~0.5 mg/kg (estimated) Prolonged (4–6 hrs)
Methamphetamine hydrochloride β-Adrenergic, dopamine reuptake inhibitor 75% of epinephrine 0.25 mg/kg 6–12 hrs
1-Phenyl-2-butylamine hydrochloride β-Adrenergic, weak 5-HT interaction 1/275 of epinephrine 0.5 mg/kg 2× amphetamine
Fenfluramine hydrochloride 5-HT release enhancer Minimal 1 mg/kg 8–10 hrs

Key Findings :

  • The target compound’s N-propyl group may reduce β-adrenergic receptor (β-ADR) affinity compared to methamphetamine but extend duration due to slower metabolism .
  • Fenfluramine’s trifluoromethyl group shifts activity toward serotonin modulation, highlighting how substituents redirect pharmacological profiles .

Solubility and Stability :

  • Hydrochloride salts of phenethylamines (e.g., methamphetamine, 2-phenylpropan-1-amine HCl) show high solubility in water (>10 mg/mL) and methanol .
  • Stability is influenced by substituents: α-methyl groups enhance resistance to oxidative degradation .

Biological Activity

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride (commonly referred to as N-Propylamphetamine hydrochloride) is a compound with significant biological activity, particularly in the central nervous system (CNS). This article presents an overview of its mechanisms of action, pharmacokinetics, effects on neurotransmission, and relevant case studies.

N-Propylamphetamine hydrochloride primarily acts as a substrate for the dopamine transporter (DAT) . It facilitates the uptake of dopamine and inhibits the vesicular monoamine transporter 2 (VMAT2) , leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This results in enhanced alertness, wakefulness, and energy while reducing fatigue and appetite.

The compound also interacts with the trace amine-associated receptor 1 (TAAR1) , further influencing neurotransmitter release and signaling pathways. Its weak basicity (pKa ~9.9) allows it to diffuse across cell membranes, especially in more acidic environments.

N-Propylamphetamine hydrochloride engages in various biochemical reactions:

  • Monoamine Oxidase Interaction : It inhibits monoamine oxidase (MAO), particularly MAO-B, which is crucial for the oxidative deamination of monoamines. This interaction leads to the formation of phenylacetic acid, a primary urinary metabolite.
  • Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and neurotransmission.

Pharmacokinetics

The pharmacokinetic profile of N-Propylamphetamine hydrochloride suggests:

  • Oral Bioavailability : The compound exhibits good oral bioavailability.
  • Distribution : It has a high volume of distribution with low plasma protein binding.
  • Metabolism : The rapid metabolism of phenethylamine derivatives can lead to varying biological effects depending on the presence of MAO inhibitors .

Effects on Neurotransmission

N-Propylamphetamine hydrochloride enhances monoaminergic activity by increasing the release of catecholamines such as norepinephrine and dopamine. The following table summarizes its neurotransmitter release potency compared to other compounds:

CompoundNE Release (nM)DA Release (nM)5-HT Release (nM)
Phenethylamine10.939.5>10,000
Dextroamphetamine6.6–7.25.8–24.8698–1,765
Levomethamphetamine28.54164,640

The data indicates that N-Propylamphetamine hydrochloride is effective at lower concentrations than other stimulants for enhancing neurotransmitter release .

Case Studies and Research Findings

Recent studies have explored the reinforcing effects of phenethylamine analogs in animal models:

  • Self-Administration Studies : In experiments with male rats, self-administration patterns indicated significant reinforcing effects for various phenethylamine analogs compared to traditional amphetamines. Notably, dose-response testing revealed that these compounds exhibited inverted U-shaped dose-effect functions similar to amphetamine .
  • Behavioral Impact : Research demonstrated that dietary supplements containing PEA analogs could have significant abuse liability when used recreationally due to their stimulant properties .
  • Clinical Implications : The combination of phenethylamine with MAO inhibitors has been investigated for potential therapeutic effects in depression treatment. Studies suggest that this combination can enhance mood and cognitive function by increasing monoamine levels in the brain .

Q & A

Q. What synthetic methodologies are recommended for preparing Phenethylamine, alpha-methyl-N-propyl-, hydrochloride, and how can structural purity be validated?

Synthesis typically involves alkylation of a phenethylamine precursor with a propyl group at the nitrogen, followed by salt formation with hydrochloric acid. Key steps include:

  • Alkylation : Reacting the primary amine with a propyl halide under basic conditions (e.g., K2_2CO3_3 in acetonitrile) to introduce the N-propyl group.
  • Salt Formation : Treating the free base with HCl in anhydrous ethanol to yield the hydrochloride salt.
    Structural Validation :
  • NMR Spectroscopy : Confirm the presence of the alpha-methyl group (δ ~1.3–1.5 ppm for CH3_3) and N-propyl chain (δ ~0.8–1.2 ppm for CH3_3, δ ~1.4–1.6 ppm for CH2_2).
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H20_{20}NCl) .

Q. What analytical techniques are critical for ensuring batch-to-batch consistency in reference standards of this compound?

  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., C12_{12}H20_{20}NCl) with <2 ppm mass error.
  • Chiral HPLC : Resolves enantiomers if the compound exhibits stereoisomerism (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase).
  • Karl Fischer Titration : Quantifies residual water (<0.5% w/w) to ensure stability .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in preclinical models, and what are the challenges in extrapolating data to humans?

Methodology :

  • In Vivo Rat Studies : Administer the compound (e.g., 10 mg/kg, subcutaneous) and collect urine/blood samples over 24 hours.
  • Metabolite Identification : Use LC-HR-MS/MS to detect phase I (e.g., N-dealkylation) and phase II (glucuronidation) metabolites. For example, look for demethylated or hydroxylated derivatives.
    Challenges :
  • Species-specific cytochrome P450 enzyme activity may alter metabolite profiles.
  • Human hepatocyte assays are recommended to validate in vitro metabolic stability .

Q. How should researchers address discrepancies in reported acute toxicity values (e.g., LD50_{50}50​) for structurally similar phenethylamines?

  • Case Study : For (+/-)-N,alpha-dimethyl-N-2-propynylphenethylamine hydrochloride, subcutaneous LD50_{50} in rats is 218 mg/kg , whereas oral LD50_{50} for N,N-dimethylphenethylamine hydrochloride is higher (data not shown).
    Resolution Strategies :
  • Route-Specific Variability : Subcutaneous administration often results in higher bioavailability than oral, affecting toxicity.
  • Purity Considerations : Batch-specific impurities (e.g., residual solvents) may influence results. Always reference certificates of analysis (CoA) .

Q. What experimental designs are optimal for studying receptor binding affinities of alpha-methyl-N-propyl-phenethylamine derivatives?

  • Radioligand Displacement Assays : Use 3^3H-labeled ligands (e.g., 3^3H-Dopamine) in transfected HEK293 cells expressing target receptors (e.g., dopamine D2 or serotonin 5-HT2A_{2A}).
  • Dose-Response Curves : Calculate IC50_{50} values (e.g., 10 nM–10 µM range) and compare to known agonists/antagonists.
  • Cross-Reactivity Screening : Test against adrenergic (α1_1, α2_2) and trace amine-associated receptors (TAAR1) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.